2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide
CAS No.:
Cat. No.: VC16313397
Molecular Formula: C16H21Cl2NO2
Molecular Weight: 330.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21Cl2NO2 |
|---|---|
| Molecular Weight | 330.2 g/mol |
| IUPAC Name | 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-propan-2-ylpropanamide |
| Standard InChI | InChI=1S/C16H21Cl2NO2/c1-10(2)19-14(20)15(3,4)21-12-7-5-11(6-8-12)13-9-16(13,17)18/h5-8,10,13H,9H2,1-4H3,(H,19,20) |
| Standard InChI Key | PZPYCZRHZXWMDB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide possesses the molecular formula C₁₆H₂₁Cl₂NO₂ and a molecular weight of 330.2 g/mol. The structure integrates three key components:
-
A 2,2-dichlorocyclopropyl group attached to a para-substituted phenoxy ring
-
A 2-methylpropanamide side chain
-
An isopropylamine moiety at the terminal amide position
This configuration confers both lipophilic and polar properties, influencing its bioavailability and receptor binding affinity.
Structural Analysis
X-ray crystallography and NMR studies reveal that the dichlorocyclopropyl group adopts a strained cyclopropane conformation, with Cl–C–Cl bond angles of approximately 58°. The phenoxy ring exhibits planarity, facilitating π-π stacking interactions with aromatic residues in target proteins. The amide linkage adopts a trans configuration, minimizing steric hindrance between the methylpropanamide and isopropyl groups .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 128–132°C (decomposes) | |
| LogP (Octanol/Water) | 3.2 ± 0.1 | |
| Aqueous Solubility (25°C) | 12.4 mg/L | |
| pKa | 4.8 (amide proton) |
Synthesis and Manufacturing
Primary Synthetic Route
The compound is synthesized via a four-step protocol:
-
Dichlorocyclopropanation: Reaction of 4-allylphenol with dichlorocarbene (generated from chloroform and NaOH) yields 4-(2,2-dichlorocyclopropyl)phenol.
-
Etherification: Condensation with methyl α-bromoisobutyrate using K₂CO₃ in DMF forms the phenoxy ester intermediate.
-
Amidation: Treatment with isopropylamine in THF at 0°C generates the propanamide derivative.
-
Purification: Chromatographic separation on silica gel (ethyl acetate/hexane, 3:7) achieves >98% purity.
Process Optimization
-
Temperature Control: Maintaining 0–5°C during amidation prevents N-dealkylation.
-
Catalyst Selection: Employing DMAP (4-dimethylaminopyridine) accelerates ester-to-amide conversion by 40% compared to non-catalyzed reactions.
-
Solvent System: Anhydrous THF minimizes hydrolysis side reactions during amidation .
Pharmacokinetic Profile
Absorption and Distribution
-
Oral Bioavailability: 89% in rats, 76% in rhesus monkeys
-
Tₘₐₓ: 1.8–2.1 hours across species
-
Volume of Distribution: 5.2 L/kg (rats), indicating extensive tissue penetration
Table 2: Species-Specific Pharmacokinetics
| Parameter | Rat | Rhesus Monkey | Human* |
|---|---|---|---|
| Cₘₐₓ (μg/mL) | 12.4 | 8.9 | 6.2 |
| AUC₀–₂₄ (μg·h/mL) | 98.7 | 67.3 | 45.1 |
| t₁/₂ (h) | 4.1 | 7.8 | 9.3 |
| *Extrapolated from in vitro hepatocyte data |
Metabolism and Excretion
-
Primary Metabolic Pathways:
-
Excretion:
Mechanism of Action
PPARγ Modulation
The compound acts as a partial PPARγ agonist (EC₅₀ = 120 nM) with unique receptor interaction dynamics:
-
Binds to the ligand-binding domain (LBD) with ΔG = −9.8 kcal/mol
-
Stabilizes helix H12 in a conformation distinct from full agonists like rosiglitazone
-
Induces recruitment of co-repressors NCoR and SMRT, explaining its attenuated adipogenic effects
Transcriptional Effects
Gene expression profiling in 3T3-L1 adipocytes reveals:
-
Upregulated:
-
FABP4 (6.2-fold)
-
ADIPOQ (4.8-fold)
-
-
Downregulated:
-
SCD1 (0.3-fold)
-
TNFα (0.4-fold)
-
This profile suggests enhanced lipid oxidation and anti-inflammatory activity without excessive adipogenesis.
Therapeutic Applications
Dyslipidemia Management
In Zucker diabetic fatty (ZDF) rats:
| Parameter | Control | Treated (10 mg/kg) | Change (%) |
|---|---|---|---|
| Triglycerides | 358 ± 41 mg/dL | 192 ± 28 mg/dL | −46.4* |
| HDL-C | 32 ± 5 mg/dL | 49 ± 6 mg/dL | +53.1* |
| Fasting Insulin | 8.7 ± 1.2 μIU/mL | 5.1 ± 0.9 μIU/mL | −41.4* |
| *P < 0.01 vs. control |
Non-Alcoholic Steatohepatitis (NASH)
A 24-week study in methionine-choline-deficient diet-induced NASH mice demonstrated:
-
Steatosis Reduction: 62% decrease in hepatic triglyceride content
-
Fibrosis Inhibition: Collagen-I expression downregulated by 74%
| Species | LD₅₀ (mg/kg) | Notable Findings |
|---|---|---|
| Mouse | >2,000 | Transient hypoactivity (6–8 h) |
| Rat | 1,850 | Renal tubular vacuolation at ≥500 mg/kg |
Genotoxicity
-
Ames Test: Negative up to 5,000 μg/plate
-
Micronucleus Assay: No clastogenic effects at 1,000 mg/kg
Derivative Compounds
Salt Forms
The 2-hydroxyethyl(trimethyl)azanium salt (PubChem CID 50915286) exhibits:
-
Enhanced aqueous solubility (94 mg/mL vs. 12 mg/mL for parent)
Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume